molecular formula C8H9BN2O5 B581981 3-Acetamido-2-nitrophenylboronic acid CAS No. 78887-38-4

3-Acetamido-2-nitrophenylboronic acid

Cat. No.: B581981
CAS No.: 78887-38-4
M. Wt: 223.979
InChI Key: XJRVFUIJKNFQBX-UHFFFAOYSA-N
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Description

3-Acetamido-2-nitrophenylboronic acid is an organic compound with the molecular formula C8H9BN2O5. It features a boronic acid group attached to a benzene ring, which also bears an acetamido group and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base, and a boron source such as bis(pinacolato)diboron .

Industrial Production Methods

This could include continuous flow processes and the use of more robust catalysts to improve yield and efficiency .

Scientific Research Applications

Chemistry

In organic synthesis, 3-Acetamido-2-nitrophenylboronic acid is used in Suzuki-Miyaura couplings to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Biology and Medicine

The compound’s structure, featuring both a nitro and an acetamido group, suggests potential biological activity. It can be explored for its interactions with biological targets and its potential as a drug candidate.

Industry

In material science, boronic acids are used as building blocks for designing new materials with specific electronic or self-assembling properties. The unique combination of functional groups in this compound makes it a candidate for such applications.

Mechanism of Action

The mechanism of action for 3-Acetamido-2-nitrophenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various electrophiles. In biological systems, the nitro group can influence the molecule’s interaction with biological targets, while the acetamido group can improve water solubility and potentially mimic interactions with natural biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both a nitro group and an acetamido group on the aromatic ring.

Properties

IUPAC Name

(3-acetamido-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRVFUIJKNFQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657329
Record name (3-Acetamido-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-38-4
Record name B-[3-(Acetylamino)-2-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78887-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Acetamido-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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